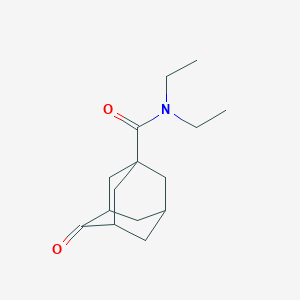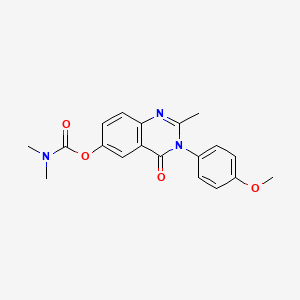![molecular formula C20H20BrNO5 B5013474 2-(4-methoxyphenyl)-2-oxoethyl 5-[(4-bromophenyl)amino]-5-oxopentanoate](/img/structure/B5013474.png)
2-(4-methoxyphenyl)-2-oxoethyl 5-[(4-bromophenyl)amino]-5-oxopentanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-methoxyphenyl)-2-oxoethyl 5-[(4-bromophenyl)amino]-5-oxopentanoate, also known as MBOEP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. MBOEP is a derivative of pentanoic acid and has a molecular formula of C23H22BrNO6.
Mécanisme D'action
The mechanism of action of 2-(4-methoxyphenyl)-2-oxoethyl 5-[(4-bromophenyl)amino]-5-oxopentanoate is not fully understood. However, studies have shown that this compound inhibits the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the production of inflammatory mediators. By inhibiting COX-2 activity, this compound reduces the production of inflammatory mediators, leading to its anti-inflammatory and analgesic effects.
Biochemical and Physiological Effects:
This compound has been shown to exhibit anti-inflammatory and analgesic effects in various animal models. In a study conducted on rats, this compound was found to reduce the production of inflammatory mediators and decrease pain sensitivity. This compound has also been shown to exhibit low toxicity, making it a potential candidate for the development of new drugs.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 2-(4-methoxyphenyl)-2-oxoethyl 5-[(4-bromophenyl)amino]-5-oxopentanoate is its ease of synthesis and high yield. This compound is also stable under various conditions, making it a suitable candidate for various applications. However, one of the limitations of this compound is its low solubility in water, which can limit its use in certain applications.
Orientations Futures
The potential applications of 2-(4-methoxyphenyl)-2-oxoethyl 5-[(4-bromophenyl)amino]-5-oxopentanoate are vast and diverse. In the field of medicinal chemistry, this compound can be further optimized to develop new drugs for the treatment of pain and inflammation. In material science, this compound can be used as a building block for the synthesis of new functional materials with unique properties. In nanotechnology, this compound can be employed as a precursor for the synthesis of various nanoparticles, which have potential applications in drug delivery and imaging. Further research is needed to fully understand the mechanism of action of this compound and to explore its potential applications in various fields.
Méthodes De Synthèse
The synthesis of 2-(4-methoxyphenyl)-2-oxoethyl 5-[(4-bromophenyl)amino]-5-oxopentanoate involves the reaction of 4-bromoaniline and ethyl 2-oxo-4-(4-methoxyphenyl)butanoate in the presence of a base. The reaction proceeds through a nucleophilic substitution mechanism, resulting in the formation of this compound. The synthesis of this compound has been optimized to yield high purity and high yield.
Applications De Recherche Scientifique
2-(4-methoxyphenyl)-2-oxoethyl 5-[(4-bromophenyl)amino]-5-oxopentanoate has been extensively studied for its potential applications in various fields, including medicinal chemistry, material science, and nanotechnology. In medicinal chemistry, this compound has been shown to exhibit anti-inflammatory and analgesic properties, making it a potential candidate for the development of new drugs for the treatment of pain and inflammation. In material science, this compound has been used as a building block for the synthesis of various functional materials, including polymers and dendrimers. In nanotechnology, this compound has been employed as a precursor for the synthesis of gold nanoparticles, which have potential applications in drug delivery and imaging.
Propriétés
IUPAC Name |
[2-(4-methoxyphenyl)-2-oxoethyl] 5-(4-bromoanilino)-5-oxopentanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20BrNO5/c1-26-17-11-5-14(6-12-17)18(23)13-27-20(25)4-2-3-19(24)22-16-9-7-15(21)8-10-16/h5-12H,2-4,13H2,1H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIXJDKZVGQZREN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)COC(=O)CCCC(=O)NC2=CC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20BrNO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(3,6-dichloro-9H-carbazol-9-yl)-3-[(4-methoxyphenyl)amino]-2-propanol](/img/structure/B5013403.png)
![2-(2-methylphenyl)-N-[2-(1-piperidinylcarbonyl)phenyl]acetamide](/img/structure/B5013408.png)
![N-({[2-methyl-5-(2-oxo-2H-chromen-3-yl)phenyl]amino}carbonothioyl)-2-phenylacetamide](/img/structure/B5013411.png)


![5-acetyl-2-{[2-(4-bromophenyl)-2-oxoethyl]thio}-6-methyl-4-(3-methyl-2-thienyl)-1,4-dihydro-3-pyridinecarbonitrile](/img/structure/B5013432.png)
![N-[5-(3,4-dimethylphenyl)-4-phenyl-1,3-thiazol-2-yl]-2-nitrobenzamide](/img/structure/B5013440.png)
![(bicyclo[2.2.1]hept-5-en-2-ylmethyl)[2-(dimethylamino)ethyl]methylamine](/img/structure/B5013443.png)

![N-[5-(4-ethylbenzyl)-1,3-thiazol-2-yl]-2-[(1-phenyl-1H-tetrazol-5-yl)thio]acetamide](/img/structure/B5013454.png)
![N-[5-(butyrylamino)-2-chlorophenyl]-5-(2,4-dichlorophenyl)-2-furamide](/img/structure/B5013460.png)

![ethyl 4-[5-(3-nitrophenoxy)-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl]benzoate](/img/structure/B5013475.png)
